Product packaging for 4-(2-methylphenoxy)-N-phenylbutanamide(Cat. No.:CAS No. 433697-91-7)

4-(2-methylphenoxy)-N-phenylbutanamide

Cat. No.: B3015385
CAS No.: 433697-91-7
M. Wt: 269.344
InChI Key: WPUVJVSYEMMVHU-UHFFFAOYSA-N
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Description

Overview of Butanamide Derivatives in Chemical Science

Butanamide derivatives are a class of organic compounds that feature a four-carbon chain with a carbonyl group and a nitrogen atom, forming an amide linkage. This core structure serves as a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ontosight.ai Research has demonstrated that butanamide derivatives possess potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

For instance, certain butanamide derivatives have been investigated for their ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. nih.gov Others have shown promise as antiepileptic agents, with the discovery of 4-substituted pyrrolidone butanamides that demonstrate significant anticonvulsant activity. nih.gov The versatility of the butanamide core allows for the introduction of various substituents, enabling the fine-tuning of its biological and chemical properties. These modifications can influence factors such as solubility, reactivity, and the ability to interact with biological targets. ontosight.ai

Table 1: Examples of Bioactive Butanamide Derivatives

Butanamide DerivativeInvestigated Biological ActivityReference
N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamideDual inhibition of cyclooxygenase and 5-lipoxygenase nih.gov
(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamideAntiseizure agent nih.gov
Various azo-substituted butanamidesAntimicrobial, anti-inflammatory, anticancer ontosight.ai

Significance of Phenoxy and N-Phenyl Substituents in Amide Architectures

The inclusion of phenoxy and N-phenyl groups in the structure of 4-(2-methylphenoxy)-N-phenylbutanamide is of significant interest due to the well-documented impact of these moieties in medicinal chemistry.

The phenoxy group is considered a "privileged" scaffold, meaning it is a structural element that is frequently found in biologically active compounds. nih.gov Its presence can influence a molecule's ability to interact with biological targets and can enhance properties such as antimicrobial and antimycobacterial activity. mdpi.com The terminal phenoxy group is a key component in a variety of drugs, including those with antiviral, anti-inflammatory, and anticancer effects. nih.gov

The N-phenyl substituent on the amide group also plays a crucial role in determining the compound's properties. The presence of a substituent on the amide nitrogen can significantly impact its reactivity. fiveable.me The N-phenyl group can affect the basicity of the nitrogen atom and introduce steric hindrance, which can influence the rate and selectivity of chemical reactions. fiveable.me Furthermore, the amide bond itself is a critical functional group in many bioactive molecules, with approximately 40% of known bioactive compounds containing at least one amide group. researchgate.net The N-phenylacetamide structure, a related motif, has been explored for its antimicrobial activities.

The combination of these two substituents on a butanamide framework suggests a molecule with potential for specific biological interactions, warranting further investigation.

Current Research Landscape and Future Directions for this compound Studies

Currently, there is a notable lack of specific academic research focused exclusively on this compound. A search of prominent chemical databases and academic literature does not yield dedicated studies on its synthesis, characterization, or biological activity. The compound is mentioned in some chemical supplier catalogs, but in-depth scientific investigation appears to be limited.

This absence of specific research presents a clear opportunity for future studies. Based on the known properties of its constituent parts, several research directions can be proposed:

Synthesis and Characterization: The initial step would be the development and optimization of a synthetic route for this compound. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Biological Screening: Given the established bioactivity of butanamide derivatives and molecules containing phenoxy and N-phenyl amide groups, a broad biological screening of this compound is warranted. This could include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising biological activity, SAR studies could be undertaken. This would involve the synthesis of analogues with modifications to the butanamide chain, the phenoxy ring (e.g., different substituents or positions of the methyl group), and the N-phenyl ring. These studies would help to identify the key structural features responsible for the observed activity and guide the design of more potent compounds.

Computational Modeling: Molecular docking and other computational studies could be employed to predict the potential biological targets of this compound and to understand its binding interactions at a molecular level.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO2 B3015385 4-(2-methylphenoxy)-N-phenylbutanamide CAS No. 433697-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenoxy)-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-14-8-5-6-11-16(14)20-13-7-12-17(19)18-15-9-3-2-4-10-15/h2-6,8-11H,7,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUVJVSYEMMVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Methylphenoxy N Phenylbutanamide and Analogous Chemical Structures

Established Reaction Pathways for Butanamide Core Synthesis

The foundational step in the synthesis of 4-(2-methylphenoxy)-N-phenylbutanamide and its derivatives involves the formation of the robust butanamide core. This is typically achieved through well-established amide bond formation strategies, followed by or preceded by the introduction of the 2-methylphenoxy moiety.

Amide Bond Formation Strategies for N-Phenylbutanamide Derivatives

The creation of the amide bond in N-phenylbutanamide derivatives is a cornerstone of their synthesis. This transformation involves the reaction of a carboxylic acid derivative with an amine. A common and effective method is the acylation of aniline (B41778) with a derivative of butanoic acid, such as an acyl chloride or an activated carboxylic acid.

The use of coupling reagents is a widely employed strategy to facilitate amide bond formation by activating the carboxylic acid towards nucleophilic attack by the amine. byjus.com These reagents can significantly improve reaction efficiency and selectivity. The mechanism generally involves the initial activation of the carboxylic acid, followed by the nucleophilic attack of the amine. byjus.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium salts.

Coupling Reagent ClassExamplesGeneral Features
Carbodiimides DCC, EDCI, DICWidely used, often in conjunction with additives like HOBt to suppress side reactions and reduce racemization. bachem.com
Phosphonium Salts BOP, PyBOPHighly efficient, particularly for sterically hindered amino acids or less reactive amines. bachem.com
Aminium/Uronium Salts HBTU, HATU, TBTUKnown for rapid coupling times and high yields, often preferred in solid-phase peptide synthesis. bachem.com

For instance, 4-halobutanoic acid can be reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to yield the corresponding N-phenyl-4-halobutanamide, a key intermediate for subsequent introduction of the phenoxy group.

Synthetic Routes for Introducing the 2-Methylphenoxy Moiety

The 2-methylphenoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. byjus.commasterorganicchemistry.com This reaction involves the deprotonation of 2-methylphenol (o-cresol) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on the butanamide backbone.

The general Williamson ether synthesis involves an alkoxide reacting with a primary alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 2-methylphenol with an N-phenylbutanamide derivative bearing a suitable leaving group (e.g., a halogen) at the 4-position. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com

A plausible synthetic route would be:

Amide Formation: Reaction of 4-bromobutanoyl chloride with aniline to form 4-bromo-N-phenylbutanamide.

Etherification: Reaction of 4-bromo-N-phenylbutanamide with sodium 2-methylphenoxide, generated by treating 2-methylphenol with a base like sodium hydride (NaH), to yield this compound.

Advanced Synthetic Approaches for Butanamide Analogues

More sophisticated synthetic strategies can offer improvements in efficiency, atom economy, and the ability to generate diverse libraries of butanamide analogues. These include convergent synthesis, catalytic methods, and functional group transformations on a pre-formed butanamide scaffold.

Convergent Synthesis Strategies for Phenoxyamides

Convergent synthesis is a strategy that involves the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages of the synthesis. This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step.

For this compound, a convergent approach could involve the synthesis of two key intermediates:

Intermediate A: Aniline or a derivative.

Intermediate B: 4-(2-methylphenoxy)butanoic acid.

Intermediate B can be prepared via a Williamson ether synthesis between 2-methylphenol and a 4-halobutanoic acid ester, followed by hydrolysis of the ester. The final step would then be the amide bond formation between aniline and 4-(2-methylphenoxy)butanoic acid, using standard coupling reagents. This approach allows for the modular synthesis of a variety of analogues by simply changing the aniline or phenol (B47542) starting materials.

Catalytic Methods in Aryloxyamide Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, for example, have become powerful tools for the formation of C-O and C-N bonds, both of which are present in aryloxyamides.

Palladium complexes with specialized ligands can catalyze the coupling of aryl halides or triflates with alcohols or amides. acs.orgresearchgate.net For the synthesis of aryloxyamides, a palladium-catalyzed approach could involve the coupling of an aryl halide with a hydroxy-functionalized butanamide or the coupling of a phenol with a halo-substituted butanamide. While potentially more complex to develop, these catalytic methods can offer milder reaction conditions and broader substrate scope compared to classical methods.

Recent advancements have also explored the use of palladium catalysis for the direct C-H activation and subsequent functionalization of amides, offering novel routes to complex amide structures. nsf.gov

Catalytic ApproachDescriptionPotential Application for Aryloxyamides
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of aryl halides/triflates with amines.Formation of the N-phenyl amide bond from an appropriately substituted butanoic acid derivative and an aryl halide.
Ullmann Condensation Copper-catalyzed reaction of aryl halides with alcohols, phenols, or amines.Formation of the 2-methylphenoxy ether linkage.
C-H Activation/Functionalization Transition metal-catalyzed reaction involving the cleavage and functionalization of a C-H bond.Direct introduction of the aryloxy group onto the butanamide scaffold, potentially reducing the need for pre-functionalized starting materials. nsf.gov

Functional Group Transformations on Butanamide Scaffolds

Another versatile approach to generating analogues of this compound involves performing chemical modifications on a pre-existing butanamide scaffold. This allows for the late-stage diversification of a common intermediate.

Starting with a simple butanamide, various functional groups can be introduced or modified. For example, a butanamide with a terminal alkene could be subjected to hydroboration-oxidation to introduce a hydroxyl group, which could then be used in a subsequent etherification reaction. Alternatively, a butanamide with a protected amino group could be deprotected and then acylated or alkylated to introduce further diversity.

The ability to perform these transformations depends on the chemical stability of the butanamide core and the compatibility of the reagents with the existing functional groups. nih.gov Careful planning and selection of protective groups are often necessary to achieve the desired transformations selectively.

Precursor Synthesis and Potential for Derivatization of the this compound Scaffold

Precursor Synthesis

The key precursor, 4-(2-methylphenoxy)butanoic acid, can be synthesized through a multi-step process, typically starting with the formation of the characteristic ether bond.

Ether Linkage Formation : A common and effective method for forming the aryl ether bond is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, o-cresol (B1677501) is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding o-cresolate salt. This phenoxide then acts as a nucleophile, reacting with an appropriate four-carbon electrophile, such as ethyl 4-bromobutanoate. The reaction results in the formation of ethyl 4-(2-methylphenoxy)butanoate.

Hydrolysis : The subsequent step involves the hydrolysis of the ester group to yield the carboxylic acid. This can be achieved under basic or acidic conditions. For instance, refluxing the ethyl 4-(2-methylphenoxy)butanoate with an aqueous solution of sodium hydroxide, followed by acidic workup, will yield the desired 4-(2-methylphenoxy)butanoic acid. This two-step approach is a versatile pathway to the carboxylic acid precursor.

Final Amide Bond Formation

Once 4-(2-methylphenoxy)butanoic acid is obtained, the final step is the formation of the amide bond with aniline. Several standard peptide coupling methods can be employed for this transformation:

Acyl Chloride Method : The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(2-methylphenoxy)butanoyl chloride is then reacted with aniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, to form the final N-phenylbutanamide product. nih.gov

Carbodiimide Coupling : Direct coupling of the carboxylic acid and aniline can be facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxyl group, allowing for nucleophilic attack by the amine. researchgate.net

A summary of a plausible synthetic pathway is presented in Table 1.

Table 1: Proposed Synthetic Pathway for this compound This table is interactive. Click on the headers to sort.

Step Reaction Reactants Reagents Product
1 Williamson Ether Synthesis o-Cresol, Ethyl 4-bromobutanoate Base (e.g., KOH, NaOH) Ethyl 4-(2-methylphenoxy)butanoate
2 Ester Hydrolysis Ethyl 4-(2-methylphenoxy)butanoate Base (e.g., NaOH), then Acid (e.g., HCl) 4-(2-methylphenoxy)butanoic acid

Potential for Derivatization

The synthetic framework for this compound is highly amenable to modification, allowing for the synthesis of a wide range of structural analogs. This derivatization can be targeted at several key positions within the molecule.

Phenoxy Ring Substitution : By substituting o-cresol with other substituted phenols in the initial Williamson ether synthesis, a variety of analogs can be created. For example, using chloro-, bromo-, or nitro-substituted cresols would introduce these functionalities onto the phenoxy ring. Furthermore, direct modification of the 2-methylphenoxyacetic acid intermediate, such as through catalytic chlorination, has been reported for analogous structures, suggesting that electrophilic aromatic substitution could be a viable strategy for derivatization. google.com

Anilide Ring Substitution : The final amide coupling step provides a straightforward opportunity for diversification. A wide array of commercially available substituted anilines can be used in place of aniline. This allows for the introduction of various electronic and steric features onto the N-phenyl ring, which can be crucial for tuning the molecule's properties. Syntheses of analogous N-aryl amides have demonstrated broad substrate scope in this regard. arkat-usa.orgresearchgate.net

Alkyl Chain Modification : The length and structure of the alkylene chain connecting the ether and amide functionalities can be altered. This is achieved by using different haloalkanoate esters in the first synthetic step. For example, employing ethyl 3-bromopropanoate (B1231587) or ethyl 5-bromopentanoate would result in analogs with shorter or longer chains, respectively.

Table 2 outlines several potential derivatizations of the core scaffold.

Table 2: Examples of Potential Derivatizations This table is interactive. Click on the headers to sort.

Position of Derivatization Starting Material Modification Resulting Structure
Phenoxy Ring Use of 4-chloro-2-methylphenol (B52076) instead of o-cresol 4-(4-chloro-2-methylphenoxy)-N-phenylbutanamide
Phenoxy Ring Use of 2,6-dimethylphenol (B121312) instead of o-cresol 4-(2,6-dimethylphenoxy)-N-phenylbutanamide
Anilide Ring Use of 4-fluoroaniline (B128567) instead of aniline N-(4-fluorophenyl)-4-(2-methylphenoxy)butanamide
Anilide Ring Use of 3-methoxyaniline instead of aniline N-(3-methoxyphenyl)-4-(2-methylphenoxy)butanamide
Alkyl Chain Use of Ethyl 3-bromopropanoate 3-(2-methylphenoxy)-N-phenylpropanamide

This inherent flexibility in synthesis underscores the potential of the this compound scaffold as a template for developing new chemical entities.

Computational and Theoretical Investigations of 4 2 Methylphenoxy N Phenylbutanamide

Conformational Analysis and Stereochemical Considerations

While computational and theoretical chemistry are powerful tools for investigating the properties of novel chemical entities, the specific studies outlined in the request have not been performed or published for 4-(2-methylphenoxy)-N-phenylbutanamide. The methodologies mentioned are standard in the field but require specific application to the compound to yield the data necessary to construct the requested article. Without such studies, any attempt to generate the content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on sourced research findings.

Spectroscopic and Spectrometric Characterization Methodologies for 4 2 Methylphenoxy N Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No experimental ¹H NMR or ¹³C NMR data, including chemical shifts, coupling constants, or spectral assignments for 4-(2-methylphenoxy)-N-phenylbutanamide, are available in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, has not been publicly reported.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption bands corresponding to the functional groups present in this compound have not been documented in available literature.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

There are no published X-ray crystallography studies for this compound, and therefore, information regarding its solid-state structure, bond lengths, bond angles, and intermolecular interactions is unavailable.

Applications and Future Directions in Chemical Research for 4 2 Methylphenoxy N Phenylbutanamide

Design and Synthesis of Novel Chemical Probes and Tools

The structure of 4-(2-methylphenoxy)-N-phenylbutanamide is well-suited for derivatization to create novel chemical probes. Chemical probes are essential small molecules used to study biological systems, and the butanamide scaffold can be systematically modified to develop such tools. The design of these probes often involves the strategic introduction of reporter groups, such as fluorophores or biotin tags, to enable the visualization and isolation of biological targets.

Future research could focus on synthesizing a library of derivatives where the phenyl and methylphenoxy rings are functionalized with various substituents. These modifications can modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for effective chemical probes. For instance, the introduction of reactive moieties could allow for covalent labeling of target proteins, facilitating their identification and characterization. The modular nature of the synthesis of such compounds, often involving the coupling of a carboxylic acid derivative with an amine, lends itself to diversity-oriented synthesis approaches to efficiently generate a wide array of probe candidates.

Probe Type Potential Modification on this compound Application
Fluorescent ProbeIntroduction of a fluorophore (e.g., nitrobenzofurazan) on the phenyl ring.Live-cell imaging of target localization.
Affinity-Based ProbeAttachment of a biotin tag to the butanamide backbone.Pull-down assays to identify binding partners.
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., benzophenone) on the phenoxy moiety.Covalent cross-linking to interacting biomolecules upon photoactivation.

Exploration in Chemical Biology and Mechanistic Studies

In the realm of chemical biology, this compound and its analogs can serve as valuable tools for dissecting complex biological pathways. The phenoxy acetamide (B32628) core is present in various biologically active compounds, suggesting that this butanamide derivative could exhibit interesting pharmacological properties. nih.gov For example, related phenoxy acetamide derivatives have been investigated for their potential as anticancer, anti-inflammatory, and analgesic agents. researchgate.net

Future mechanistic studies could involve screening this compound against a panel of enzymes and receptors to identify potential biological targets. For instance, butanamide derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). mdpi.com Once a target is identified, structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be employed to elucidate the binding mode of the compound. This information would be invaluable for understanding the molecular basis of its activity and for the rational design of more potent and selective analogs.

Research Area Potential Application of this compound Experimental Approach
Target IdentificationScreening against enzyme or receptor panels.High-throughput screening assays.
Mechanistic ElucidationStudying the effect of the compound on cellular signaling pathways.Western blotting, reporter gene assays.
Structural BiologyDetermining the three-dimensional structure of the compound in complex with its target.X-ray crystallography, NMR spectroscopy.

Development of New Synthetic Methodologies Utilizing the Butanamide Scaffold

The synthesis of this compound itself relies on established amide bond formation reactions. However, the butanamide scaffold can be a platform for developing novel synthetic methodologies. chemicalbook.com For example, the methylene groups in the butanamide chain could be targets for late-stage functionalization through C-H activation strategies, allowing for the rapid generation of diverse analogs from a common intermediate.

Furthermore, the amide bond, while generally stable, can be activated under specific conditions to undergo further transformations. nih.gov Research in this area could lead to new methods for modifying the core structure of this compound, providing access to novel chemical space. The development of stereoselective syntheses of chiral derivatives of this compound would also be a significant advancement, as the biological activity of small molecules is often highly dependent on their stereochemistry.

Synthetic Methodology Application to the Butanamide Scaffold Potential Outcome
C-H ActivationFunctionalization of the aliphatic chain.Rapid diversification of the core structure.
Amide Bond ActivationTransformation of the amide into other functional groups.Access to novel compound classes.
Asymmetric SynthesisEnantioselective synthesis of chiral analogs.Investigation of stereospecific biological activity.

Challenges and Opportunities in Researching Complex Phenoxy-Substituted Butanamide Structures

The study of complex molecules like this compound is not without its challenges. The synthesis of analogs with precise control over substitution patterns on both aromatic rings can be complex and may require multi-step synthetic routes. Additionally, the inherent flexibility of the butanamide chain can make conformational analysis and the determination of structure-activity relationships (SAR) challenging.

Despite these challenges, there are significant opportunities. The structural complexity of phenoxy-substituted butanamides offers the potential for fine-tuning their properties to achieve high target selectivity and potency. The exploration of this chemical space could lead to the discovery of novel biological activities and new therapeutic leads. Advances in computational chemistry, such as molecular dynamics simulations and quantum mechanical calculations, can aid in understanding the conformational preferences and electronic properties of these molecules, thereby guiding synthetic efforts and the interpretation of biological data.

Challenge Opportunity
Complex multi-step synthesis.Development of novel and more efficient synthetic routes.
Conformational flexibility complicating SAR studies.Use of computational modeling to predict bioactive conformations.
Potential for off-target effects due to structural motifs.Design of highly selective analogs through systematic structural modification.

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-(2-methylphenoxy)-N-phenylbutanamide in academic research?

Methodological Answer:

  • Reaction Design : Use nucleophilic acyl substitution or coupling reactions between 2-methylphenol derivatives and N-phenylbutanamide precursors. Ensure proper protection of reactive groups (e.g., hydroxyl or amine) to avoid side reactions. For example, intermediates like 2-phenylbutanamide derivatives are synthesized via amidation of butanoic acid analogs with aniline derivatives under anhydrous conditions .
  • Purification : Employ column chromatography (e.g., silica gel with 40% ethyl acetate in hexane) followed by recrystallization (e.g., ethanol/water mixtures) to isolate pure products. Monitor purity via TLC and confirm yields (typically 45–98% for similar compounds) .
  • Key Parameters : Optimize reaction time (6–24 hours), temperature (room temperature to reflux), and stoichiometry (1:1.2 molar ratio of acid to amine). Use coupling agents like EDC/HOBt for amide bond formation .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for phenyl groups), methylphenoxy substituents (δ 2.3 ppm for CH3), and amide protons (δ 8.1–8.5 ppm). Integration ratios should match expected hydrogen counts .
    • 13C NMR : Confirm carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 115–150 ppm), and aliphatic carbons (e.g., methyl groups at δ 20–25 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect the molecular ion peak (e.g., [M+H]+). For a compound with a molecular weight of ~300 g/mol, expect m/z ~301. Compare with calculated exact mass .
  • Cross-Validation : Correlate NMR and MS data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What analytical standards and protocols are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • Standard Preparation : Prepare stock solutions in HPLC-grade methanol or acetonitrile. Use certified reference materials (CRMs) when available, as demonstrated for structurally similar forensic standards (e.g., 3-oxo-2-phenylbutanamide) .
  • Chromatography : Optimize reverse-phase HPLC conditions (C18 column, gradient elution with acetonitrile/water + 0.1% formic acid). Retention times for analogous compounds range from 8–12 minutes .
  • Calibration : Generate a linear calibration curve (R² > 0.99) across 0.1–100 µg/mL. Include quality controls (QCs) at low, medium, and high concentrations to assess inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation of saturated solutions in solvents like ethanol or ethyl acetate. Monitor crystal quality using polarized light microscopy .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect datasets at 100 K. Process data with SHELX (e.g., SHELXL for refinement) to resolve torsional angles and hydrogen-bonding networks .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. Address discrepancies (e.g., distorted amide planes) using Hirshfeld surface analysis .

Q. What experimental strategies are effective for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • Target Identification : Screen against GPCRs or enzymes (e.g., cyclooxygenase) using radioligand binding assays or enzymatic inhibition studies. For example, cAMP assays in CHO cells (e.g., Lance™ cAMP kits) can quantify receptor modulation .
  • Dose-Response Analysis : Test concentrations from 1 nM–100 µM. Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Include positive controls (e.g., ibuprofen for COX inhibition) .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubations (human/rat liver microsomes + NADPH). Monitor parent compound depletion via LC-MS/MS .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound derivatives?

Methodological Answer:

  • Data Triangulation : Combine NMR, MS, and SCXRD data to resolve structural ambiguities (e.g., regioisomerism or polymorphism). For bioactivity conflicts, replicate assays in independent labs .
  • Statistical Robustness : Apply ANOVA or Student’s t-tests to evaluate significance. Use outlier tests (e.g., Grubbs’ test) to exclude anomalous data points .
  • Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., 13C/15N) or kinetic isotope effects (KIEs) to validate proposed mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.